molecular formula C14H11ClO2 B061052 3-[(3-Chlorobenzyl)oxy]benzaldehyde CAS No. 168084-95-5

3-[(3-Chlorobenzyl)oxy]benzaldehyde

Cat. No.: B061052
CAS No.: 168084-95-5
M. Wt: 246.69 g/mol
InChI Key: BCUFZCBDHLSTBG-UHFFFAOYSA-N
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Description

3-[(3-Chlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H11ClO2 and a molecular weight of 246.69 g/mol . It is a benzaldehyde derivative where a 3-chlorobenzyl group is attached to the benzaldehyde ring through an ether linkage. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-[(3-Chlorobenzyl)oxy]benzaldehyde can be synthesized through the reaction of 3-hydroxybenzaldehyde with 3-chlorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in N,N-dimethylformamide (DMF) at 80°C for 3 hours. The product is then extracted with ethyl acetate and purified by column chromatography .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely follow similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-[(3-Chlorobenzyl)oxy]benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 3-[(3-Chlorobenzyl)oxy]benzoic acid.

    Reduction: 3-[(3-Chlorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-Chlorobenzyl)oxy]benzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-[(3-Chlorobenzyl)oxy]benzaldehyde involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to their active sites. The ether linkage and the presence of the chlorobenzyl group contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

  • 3-[(4-Chlorobenzyl)oxy]benzaldehyde
  • 3-[(3-Bromobenzyl)oxy]benzaldehyde
  • 3-[(3-Methylbenzyl)oxy]benzaldehyde

Comparison: 3-[(3-Chlorobenzyl)oxy]benzaldehyde is unique due to the presence of the 3-chlorobenzyl group, which imparts distinct electronic and steric properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

3-[(3-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-5-1-4-12(7-13)10-17-14-6-2-3-11(8-14)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUFZCBDHLSTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397543
Record name 3-[(3-chlorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168084-95-5
Record name 3-[(3-chlorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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